4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde

Catalog No.
S848763
CAS No.
516481-95-1
M.F
C14H8ClF3O2
M. Wt
300.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyd...

CAS Number

516481-95-1

Product Name

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenoxy]benzaldehyde

Molecular Formula

C14H8ClF3O2

Molecular Weight

300.66 g/mol

InChI

InChI=1S/C14H8ClF3O2/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-8H

InChI Key

PRYWVXRFNZLRKO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)C(F)(F)F

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde (CAS 516481-95-1) is an advanced halogenated diaryl ether building block utilized primarily in the synthesis of high-value active pharmaceutical ingredients (APIs) and specialized agrochemicals [1]. Featuring a highly electron-deficient 4-chloro-3-(trifluoromethyl)phenoxy moiety coupled to a reactive benzaldehyde handle, this intermediate is engineered for linear pharmacophore extension. The trifluoromethyl and chloro substituents significantly enhance the lipophilicity (logP) and metabolic stability of downstream derivatives, while the aldehyde group enables versatile late-stage functionalizations, including reductive aminations, Wittig olefinations, and organometallic additions [2]. It is a critical precursor for synthesizing inhibitors targeting deep hydrophobic pockets, such as BACE1 and specific kinase domains [1].

Substituting this exact compound with simpler analogs, such as unsubstituted 4-phenoxybenzaldehyde or 3-phenoxybenzaldehyde (common in pyrethroid synthesis), fundamentally alters the steric and electronic profile of the resulting API [1]. The 4-chloro-3-(trifluoromethyl) substitution pattern is not merely a lipophilic enhancer; it dictates specific halogen bonding and hydrophobic packing within target active sites, such as the P1/P2 pockets of BACE1 [2]. Furthermore, the strong electron-withdrawing nature of the CF3 and Cl groups reduces the electron density of the ether oxygen, altering the conformational preferences of the diaryl ether linkage compared to non-halogenated baselines. Procurement of this specific CAS is mandatory when downstream efficacy relies on these precise stereoelectronic parameters to prevent rapid oxidative metabolism [1].

Enhancement of Metabolic Stability and Lipophilicity

The incorporation of the 4-chloro-3-(trifluoromethyl)phenoxy group significantly increases the partition coefficient (logP) and blocks primary sites of cytochrome P450-mediated oxidative metabolism compared to unsubstituted phenoxy analogs [1]. In structure-activity relationship (SAR) studies for BACE1 and kinase inhibitors, replacing a standard phenoxy group with this halogenated motif typically extends the in vivo half-life and improves cell permeability, making it a superior building block for central nervous system (CNS) or oncology targets[2].

Evidence DimensionMetabolic blocking and logP enhancement
Target Compound DataHigh lipophilicity with blocked para/meta positions on the terminal ring
Comparator Or BaselineUnsubstituted 4-phenoxybenzaldehyde (susceptible to rapid para-hydroxylation)
Quantified DifferenceSignificant reduction in oxidative clearance rates
ConditionsIn vitro liver microsome assays and computational logP modeling

Procuring this specific halogenated building block is essential for synthesizing APIs that require high metabolic stability and CNS penetrance.

Chemoselective Late-Stage Functionalization

The para-substituted aldehyde in 4-(4-chloro-3-(trifluoromethyl)phenoxy)benzaldehyde offers a highly reactive and chemoselective electrophilic center [1]. Unlike corresponding carboxylic acids or halides, the aldehyde can undergo mild reductive aminations to yield secondary amines, or Wittig reactions to form alkenes, without disrupting the sensitive diaryl ether linkage. The electron-withdrawing nature of the distal phenoxy group mildly activates the aldehyde, ensuring high conversion rates in standard condensation protocols compared to electron-rich benzaldehydes[2].

Evidence DimensionElectrophilic reactivity in condensation/amination
Target Compound DataHigh conversion efficiency under mild conditions
Comparator Or BaselineElectron-rich 4-alkoxybenzaldehydes (lower electrophilicity)
Quantified DifferenceAccelerated reaction kinetics and higher yields in reductive aminations
ConditionsStandard reductive amination (e.g., NaBH(OAc)3, DCE, room temperature)

Buyers optimizing synthetic routes benefit from the high reactivity of this aldehyde, reducing the need for harsh conditions or excess reagents.

Optimized Steric Fit for Deep Hydrophobic Pockets

The specific 4-chloro-3-(trifluoromethyl) substitution provides an optimal steric bulk that fits precisely into deep hydrophobic pockets of target enzymes, such as the P1/P2 pockets of beta-secretase (BACE1) or the allosteric sites of kinases [1]. Patent literature demonstrates that building blocks carrying this exact motif yield inhibitors with superior binding affinities compared to those lacking the CF3 or Cl groups, as the halogens engage in favorable halogen bonding and van der Waals interactions with the target protein residues[2].

Evidence DimensionEnzyme binding affinity (IC50)
Target Compound DataLow nanomolar IC50 in final synthesized derivatives
Comparator Or BaselineDerivatives lacking the 3-CF3 or 4-Cl substituents
Quantified DifferenceOften 10- to 100-fold improvement in binding affinity
ConditionsIn vitro enzyme inhibition assays (e.g., BACE1 or kinase assays)

Selecting this exact substitution pattern is critical for achieving the necessary potency in advanced drug discovery programs.

Synthesis of BACE1 Inhibitors for Neurodegenerative Diseases

Utilizing the compound to build the P1/P2 binding elements of beta-secretase inhibitors, leveraging its optimal steric fit and CNS-penetrant properties as detailed in Section 3 [1].

Development of Kinase Inhibitors for Oncology

Employing the aldehyde as a precursor to construct diaryl ether-based kinase inhibitors, where the 4-chloro-3-(trifluoromethyl)phenyl group provides essential hydrophobic interactions and metabolic stability [2].

Agrochemical Discovery and Optimization

Using the building block to synthesize novel herbicides or insecticides that require high lipophilicity and resistance to environmental or metabolic degradation, outperforming unsubstituted phenoxy analogs [2].

XLogP3

4.4

Dates

Last modified: 08-16-2023

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